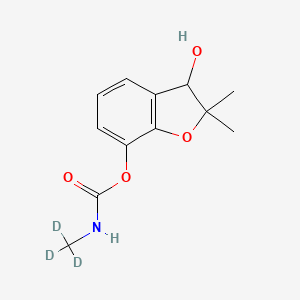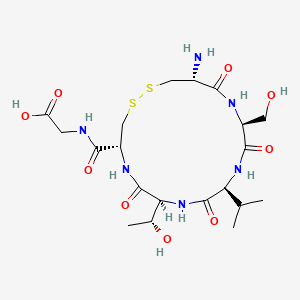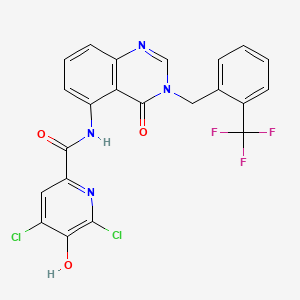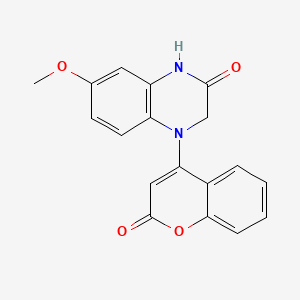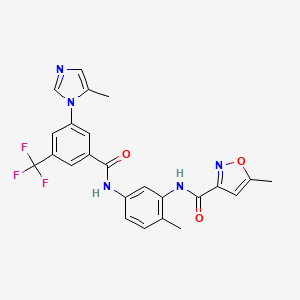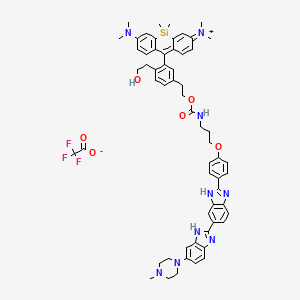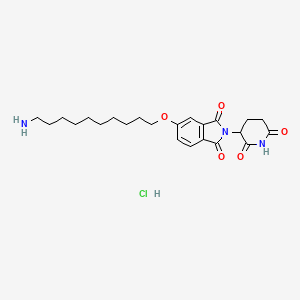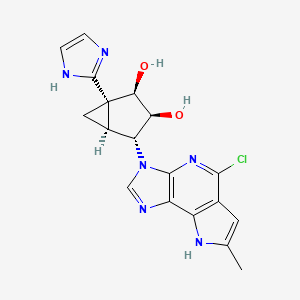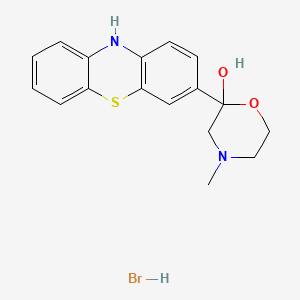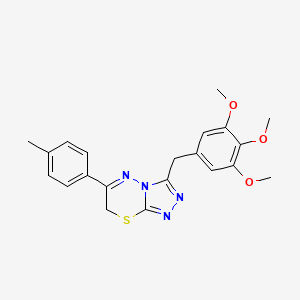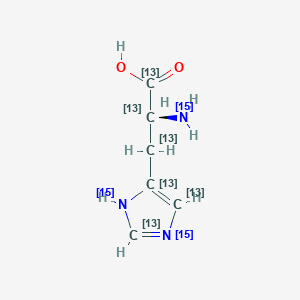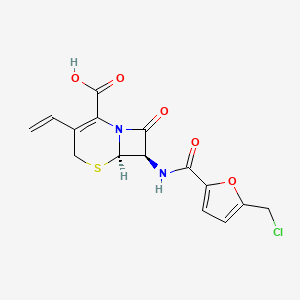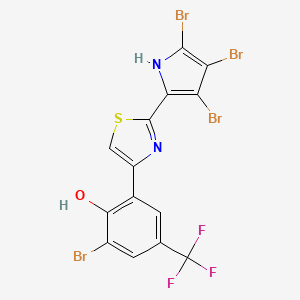
Antibacterial agent 182
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 182 involves the design and creation of thiazolyl-halogenated pyrroles or pyrazoles. . The reaction conditions typically involve the use of brominating agents and thiazole precursors under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the bromination and thiazole introduction steps, ensuring consistent quality control, and employing efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions: Antibacterial agent 182 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its antibacterial activity.
Substitution: Halogenated derivatives of this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties.
科学研究应用
Antibacterial agent 182 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiazolyl-halogenated pyrroles and pyrazoles.
Biology: The compound is used to investigate the mechanisms of biofilm inhibition and antibacterial activity against resistant bacterial strains.
Medicine: this compound is explored for its potential use in developing new antibacterial therapies, particularly for infections caused by drug-resistant bacteria.
作用机制
The mechanism of action of antibacterial agent 182 involves its interaction with bacterial cell membranes and inhibition of biofilm formation. The compound disrupts the integrity of bacterial membranes, leading to cell lysis and death. Additionally, it interferes with the signaling pathways involved in biofilm formation, preventing the establishment and growth of bacterial biofilms .
相似化合物的比较
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.
Linezolid: An oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria.
Comparison: Antibacterial agent 182 is unique in its dual action of disrupting bacterial membranes and inhibiting biofilm formation, which is not a common feature among the similar compounds listed above. This dual mechanism enhances its effectiveness against resistant bacterial strains and biofilm-associated infections .
属性
分子式 |
C14H5Br4F3N2OS |
|---|---|
分子量 |
625.9 g/mol |
IUPAC 名称 |
2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H |
InChI 键 |
YPKDZQSLRWNKIV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



